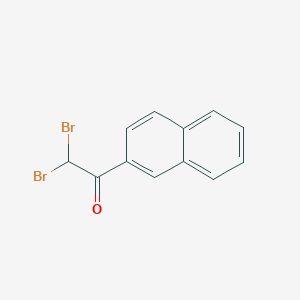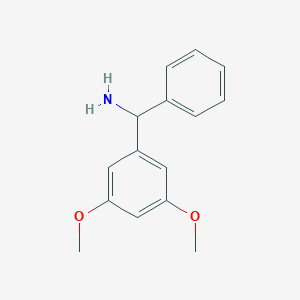
Methyl 3-sulfamoylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-sulfamoylpropanoate is an organic compound with the molecular formula C₄H₉NO₄S. It is a derivative of propanoic acid, where a sulfamoyl group is attached to the third carbon atom, and the carboxyl group is esterified with methanol. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-sulfamoylpropanoate can be synthesized through the reaction of 3-chloropropanoic acid with sulfamide, followed by esterification with methanol. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction, and an acid catalyst like sulfuric acid for the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the careful control of temperature, pressure, and reactant concentrations to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfamoyl group can be further oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted propanoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-sulfamoylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of methyl 3-sulfamoylpropanoate involves its interaction with molecular targets such as enzymes. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-aminopropanoate: Similar structure but with an amino group instead of a sulfamoyl group.
Methyl 3-sulfonylpropanoate: Contains a sulfonyl group instead of a sulfamoyl group.
Ethyl 3-sulfamoylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-sulfamoylpropanoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in specific synthetic and research applications where such properties are desired.
Eigenschaften
IUPAC Name |
methyl 3-sulfamoylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSDDRYJKMPGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588499 |
Source


|
| Record name | Methyl 3-sulfamoylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-08-4 |
Source


|
| Record name | Methyl 3-sulfamoylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-sulfamoylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)









![3-[(Hydroxyamino)iminomethyl]-benzoic acid](/img/structure/B173670.png)

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)
